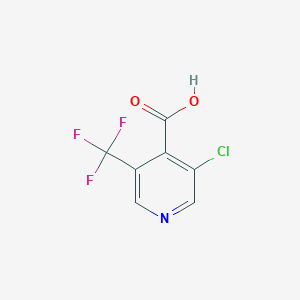
3-Chloro-5-(trifluoromethyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. For instance, the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride is a well-known method . Another method involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)isonicotinic acid can be compared with other similar compounds, such as:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: The parent compound with the carboxyl group at the 4-position.
The uniqueness of this compound lies in the presence of both a chlorine atom and a trifluoromethyl group, which impart distinct chemical and physical properties compared to its isomers and other derivatives.
Properties
Molecular Formula |
C7H3ClF3NO2 |
|---|---|
Molecular Weight |
225.55 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-1-3(7(9,10)11)5(4)6(13)14/h1-2H,(H,13,14) |
InChI Key |
PJYHDVHSHFMHBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)
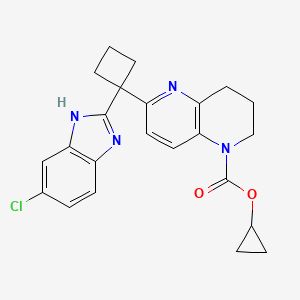
![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)
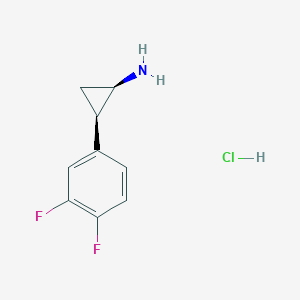

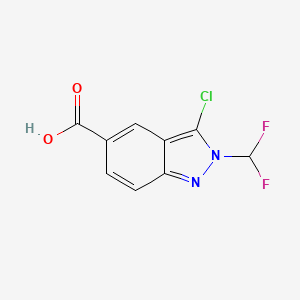
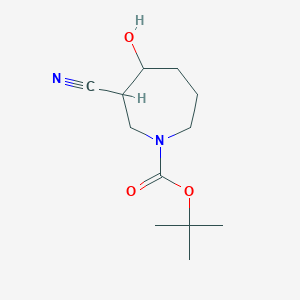


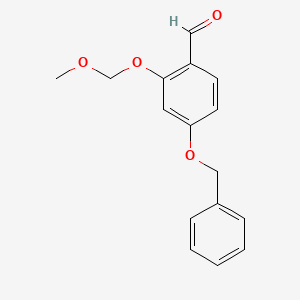
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
